Product packaging for Bromomethanesulfonyl bromide(Cat. No.:CAS No. 54730-18-6)

Bromomethanesulfonyl bromide

Cat. No.: B1278707
CAS No.: 54730-18-6
M. Wt: 237.9 g/mol
InChI Key: ZUQDPSRFJGYOPL-UHFFFAOYSA-N
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Description

Bromomethanesulfonyl bromide (CAS 54730-18-6) is a high-value organosulfur reagent with the molecular formula CH2Br2O2S and a molecular weight of 237.90 g/mol . Its structure features two distinct, highly reactive bromine atoms, making it a potent electrophile suitable for diverse chemical transformations in laboratory synthesis. The sulfonyl bromide group is a key functionality for introducing the sulfonyl moiety into target molecules, while the bromomethyl group can serve as an alkylating agent. This bifunctional reactivity makes this compound a useful intermediate for constructing more complex sulfur-containing compounds in medicinal chemistry and material science research. Computed physical properties include a density of 2.574 g/cm³ and a boiling point of approximately 270°C . As a reagent, it is expected to participate in characteristic bimolecular nucleophilic substitution (SN2) reactions, a process where the nucleophile attacks the carbon center from the backside, resulting in an inversion of configuration . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Br2O2S B1278707 Bromomethanesulfonyl bromide CAS No. 54730-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromomethanesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDPSRFJGYOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450528
Record name bromomethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54730-18-6
Record name bromomethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bromomethanesulfonyl Bromide

Synthesis from Cyclic Thioethers: The sym-Trithiane Route

A principal and widely cited method for the synthesis of bromomethanesulfonyl bromide involves the oxidative bromination of sym-trithiane. orgsyn.orgorgsyn.orgchemicalbook.comresearchgate.net This approach is foundational for producing the target compound on a laboratory scale.

The reaction is typically initiated by suspending sym-trithiane in water. orgsyn.orgorgsyn.org To this suspension, a significant excess of bromine is added. orgsyn.orgorgsyn.org The reaction is exothermic, and the temperature is carefully maintained around 40°C, often requiring external cooling with an ice-water bath to prevent overheating. orgsyn.orgorgsyn.orgresearchgate.net The reaction proceeds with the addition of more water partway through the bromine addition. orgsyn.orgorgsyn.org

Following the complete addition of bromine, the mixture is stirred for a short period to ensure the reaction goes to completion. orgsyn.orgresearchgate.net The workup procedure involves separating the lower organic layer and extracting the aqueous layer with a suitable solvent, typically methylene (B1212753) chloride. orgsyn.orgorgsyn.org The combined organic extracts are then washed with a sodium bisulfite solution to remove excess bromine, followed by a water wash. orgsyn.orgorgsyn.orgresearchgate.net After drying over an anhydrous salt like magnesium sulfate, the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.orgorgsyn.org The final step is the distillation of the resulting crude oil under vacuum to afford this compound as a light-yellow oil. orgsyn.orgorgsyn.org

This method, while effective, is noted for its moderate yields, typically ranging from 42% to 48%. orgsyn.orgorgsyn.orgresearchgate.net The reaction's reliance on a large excess of bromine and the careful control of temperature are critical parameters for success.

Starting MaterialReagentsSolventTemperatureYieldReference
sym-TrithianeBromine, WaterMethylene Chloride (for extraction)~40°C42-48% orgsyn.orgorgsyn.orgresearchgate.net

Preparation via Halogen Exchange Reactions

Halogen exchange reactions represent an alternative strategy for the synthesis of sulfonyl halides. youtube.comwikipedia.org This type of reaction, often referred to as a Finkelstein reaction in the context of alkyl halides, involves the conversion of one halogen to another. youtube.com While not as extensively documented for this compound specifically, the principles of halogen exchange are well-established in organic chemistry.

In a typical halogen exchange scenario for preparing bromo- or iodo-compounds, an alkyl chloride or bromide is treated with a salt of the desired halide, such as sodium iodide in acetone. youtube.com The success of this equilibrium reaction is often driven by the precipitation of the less soluble sodium salt (e.g., NaCl or NaBr) in the chosen solvent, thereby shifting the equilibrium towards the product according to Le Chatelier's principle. youtube.com

For the synthesis of this compound, a hypothetical halogen exchange could involve the reaction of a corresponding sulfonyl chloride with a bromide salt. The efficiency of such a reaction would depend on the relative bond strengths and the solubility of the resulting salts. The stability of sulfonyl halides generally decreases from fluorides to iodides, which can influence the feasibility of these exchange reactions. wikipedia.org

It is important to note that while the concept is sound, specific examples and detailed procedures for the synthesis of this compound via halogen exchange are not as prevalent in the literature as the sym-trithiane route.

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound is crucial for its utility as a reagent. azom.comnih.gov Several factors in the synthetic process can be fine-tuned to enhance the outcome.

The purification process is another critical area for optimization. azom.comdeskera.com The use of a short Vigreux column during distillation helps to improve the separation of this compound from any lower or higher boiling impurities. orgsyn.orgorgsyn.org The washing steps with sodium bisulfite and water are essential for removing unreacted bromine and water-soluble byproducts, respectively, which contributes to the purity of the final product. orgsyn.orgorgsyn.orgresearchgate.net

Furthermore, the quality of the starting materials, such as the sym-trithiane, can impact the reaction's efficiency. azom.com Using purified sym-trithiane can lead to a cleaner reaction profile and potentially higher yields. orgsyn.org The reaction can also be performed on a smaller scale without a significant loss in yield by proportionally reducing the quantities of the reagents. orgsyn.org

General strategies for maximizing yield and purity in chemical syntheses include the use of high-quality raw materials, rigorous control over reaction conditions (temperature, pressure, reactant concentrations), and effective purification methods. azom.comdeskera.com Identifying and mitigating the formation of byproducts is a key challenge that can be addressed through careful reaction optimization. azom.com

ParameterOptimization StrategyRationaleReference
Reaction Temperature Maintain at ~40°C using an ice-water bath.Prevents formation of byproducts from overheating. orgsyn.orgorgsyn.orgresearchgate.net
Purification Use of a short Vigreux column for distillation.Improves separation from impurities. orgsyn.orgorgsyn.org
Washing Thorough washing with sodium bisulfite and water.Removes excess bromine and water-soluble byproducts. orgsyn.orgorgsyn.orgresearchgate.net
Starting Materials Use of purified sym-trithiane.Leads to a cleaner reaction and potentially higher yield. orgsyn.orgazom.com

Reactivity and Mechanistic Investigations of Bromomethanesulfonyl Bromide

Radical Reactivity and Homolytic Cleavage

Bromomethanesulfonyl bromide is recognized for its propensity to undergo radical reactions, a characteristic stemming from the relatively weak sulfur-bromine (S-Br) bond which can be cleaved homolytically. wikipedia.org This cleavage generates a bromomethanesulfonyl radical, a key intermediate that drives its participation in various radical-mediated transformations. wikipedia.orgwikipedia.org

Light-Induced Radical Generation

The generation of the bromomethanesulfonyl radical from this compound can be efficiently initiated by exposure to light. wikipedia.orgorgsyn.org The energy provided by ultraviolet (UV) radiation is sufficient to induce homolytic cleavage of the S-Br bond, forming two radical species. wikipedia.orglumenlearning.comlibretexts.org This photochemical method is a common strategy to initiate free-radical additions to unsaturated systems. orgsyn.orgchemrxiv.org The process is often carried out at low temperatures to manage the exothermic nature of subsequent addition reactions. orgsyn.org To prevent premature or uncontrolled reactions, it is advisable to shield the reaction mixture from UV light until the intended initiation. orgsyn.org

The initiation phase of radical chain reactions, such as the light-induced homolysis of this compound, is a crucial step that produces the reactive radical species necessary for the subsequent propagation steps. lumenlearning.comlibretexts.org

Free Radical Addition to Unsaturated Substrates

The bromomethanesulfonyl radical, once generated, readily participates in free radical addition reactions with a variety of unsaturated substrates, including alkenes and alkynes. researchgate.netacs.orgresearchgate.net This addition typically follows an anti-Markovnikov regioselectivity, where the radical adds to the least substituted carbon of the double or triple bond, resulting in the formation of a more stable, more substituted carbon-centered radical. wikipedia.org

This radical addition process is the first step in a versatile, multi-step sequence for synthesizing conjugated dienes from simple olefins. orgsyn.orgresearchgate.netacs.orgchemistry-chemists.com The reaction exhibits a high degree of regioselectivity, even with unsymmetrically substituted alkenes. acs.org For instance, the addition of this compound to 1-alkenes leads to adducts that can be further transformed into 1,3-alkadienes. acs.orgresearchgate.net The reaction is also effective with more complex systems, including the successful addition to hindered double bonds. acs.org

The general mechanism involves the following key steps:

Initiation: Homolytic cleavage of the S-Br bond in this compound, often induced by light, generates the bromomethanesulfonyl radical. wikipedia.orgorgsyn.org

Propagation: The bromomethanesulfonyl radical adds to the unsaturated substrate (e.g., an alkene). wikipedia.orglumenlearning.com The resulting alkyl radical then abstracts a bromine atom from another molecule of this compound, yielding the final adduct and regenerating the bromomethanesulfonyl radical, which continues the chain reaction. wikipedia.org

Termination: The chain reaction is terminated by the combination of any two radical species. lumenlearning.com

Base-Induced Transformations and Rearrangements

Following the initial radical addition, the resulting α-bromo sulfone adducts are susceptible to a variety of base-induced transformations, leading to synthetically useful products. researchgate.netacs.orgresearchgate.net

Ramberg–Bäcklund Reaction and its Vinylogous Extension

A key application of the adducts derived from this compound is their use in the vinylogous Ramberg–Bäcklund reaction. researchgate.netacs.orgresearchgate.net This reaction sequence converts olefins into conjugated dienes in a two- or three-step process. acs.orgchemistry-chemists.comresearchgate.net

The process begins with the free-radical addition of this compound to an alkene, as described previously. researchgate.netacs.org The resulting adduct, an α-bromo sulfone, is then treated with a base. researchgate.net This treatment typically involves two elimination steps. First, elimination of hydrogen bromide from the adduct forms a vinyl sulfone. chemistry-chemists.com Subsequent treatment with a strong base, such as potassium tert-butoxide, induces the Ramberg–Bäcklund rearrangement, which proceeds through a transient thiirane (B1199164) dioxide intermediate that spontaneously extrudes sulfur dioxide to form the conjugated diene. chemistry-chemists.comwikipedia.org

Alkene → Adduct (via radical addition) → Vinyl Sulfone (via HBr elimination) → Conjugated Diene (via Ramberg–Bäcklund rearrangement) chemistry-chemists.com

This methodology has been successfully applied to a range of substrates:

1-Alkenes are converted to 1,3-alkadienes. researchgate.net

Methylenecycloalkanes are transformed into 1-vinyl-1-cycloalkenes. researchgate.net

1-Methylcycloalkenes yield 1,2-dimethylenecycloalkanes. researchgate.netwikipedia.org

Conjugated dienes can be extended to 1,3,5-trienes. chemistry-chemists.com

A two-base procedure can be employed for the elimination steps, where a weaker base like triethylamine (B128534) is used for the initial dehydrobromination, followed by a stronger base like potassium tert-butoxide for the Ramberg-Bäcklund step, which can lead to improved yields. orgsyn.orgorgsyn.org

Elimination Reactions Leading to Conjugated Systems

Base-induced elimination reactions of the adducts formed from this compound are fundamental to the synthesis of conjugated systems. chemistry-chemists.comorgsyn.org The driving force for these eliminations is often the formation of a stable, conjugated π-system. youtube.com

The primary sequence involves two distinct elimination steps:

Dehydrobromination: The initial adduct contains both a bromine atom and acidic α-hydrogens on the carbon adjacent to the sulfonyl group. Treatment with a base, such as triethylamine, readily removes hydrogen bromide (HBr) to furnish an intermediate vinyl sulfone. orgsyn.orgchemistry-chemists.com

Ramberg-Bäcklund Elimination: This second elimination, typically requiring a stronger base like potassium tert-butoxide, proceeds via the classic Ramberg-Bäcklund mechanism. chemistry-chemists.comwikipedia.org Deprotonation of the carbon alpha to the sulfonyl group in the vinyl sulfone intermediate generates a carbanion. This carbanion then displaces the bromine atom on the other side of the sulfonyl group in an intramolecular fashion, forming a strained three-membered ring episulfone (thiirane dioxide). wikipedia.orgorganic-chemistry.org This intermediate is unstable and rapidly decomposes, extruding sulfur dioxide (SO₂) in a cheletropic elimination to yield the final conjugated alkene product. wikipedia.org

This sequence provides a general and effective method for converting simple alkenes into valuable conjugated dienes. orgsyn.orgorgsyn.org The reaction conditions can be tuned; for example, using a two-base system (e.g., triethylamine followed by potassium tert-butoxide) can be more efficient and cost-effective than using a strong base for both steps. orgsyn.orgorgsyn.org

Electrophilic Reactivity in Organic Transformations

While well-known for its radical chemistry, this compound can also exhibit electrophilic character. kisti.re.kr The sulfur atom in the sulfonyl bromide group is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the bromine atom. This makes it susceptible to attack by nucleophiles.

Although less common than its radical pathways, this electrophilic reactivity can be involved in certain transformations. For instance, in the absence of radical initiators, it can potentially react with strong nucleophiles. However, its most prominent and synthetically valuable reactions proceed through the radical and subsequent base-induced elimination pathways discussed previously. researchgate.netacs.org

Regioselectivity and Stereoselectivity in Reactions

The reactions of this compound often exhibit notable regioselectivity and stereoselectivity, particularly in addition reactions to unsaturated systems. These stereochemical outcomes are crucial for the synthetic utility of this reagent, influencing the structure of the resulting products.

The free radical addition of α-haloalkanesulfonyl bromides, including this compound, to olefins is a key process that demonstrates these selective phenomena. researchgate.net This addition reaction is the initial step in the vinylogous Ramberg-Bäcklund reaction, which ultimately yields dienes. researchgate.net In cases where applicable, both the initial addition and the subsequent base-promoted elimination steps can proceed with regioselectivity and/or stereoselectivity. researchgate.net

For instance, the addition of this compound to alkenes, which is a critical step for producing 1,2-dibromoalkanes, can show stereoselectivity. thieme-connect.de The reaction with unsaturated steroids, for example, typically occurs via a stereoselective trans addition. thieme-connect.de Similarly, the addition of bromine to cyclohexadiene can result in a high degree of cis 1,4-addition, with the polarity of the solvent influencing the selectivity. thieme-connect.de

A significant application where stereoselectivity is paramount is in the synthesis of complex molecules. For example, in the synthesis of aigialomycin D, a bioactive resorcylic acid lactone, the C1'-C2' E-alkene was formed efficiently through a Ramberg-Bäcklund reaction, indicating a high level of stereochemical control. researchgate.net

The reaction of this compound with chiral vinyl boronates also highlights stereoselectivity. The free radical addition results in an adduct as a mixture of diastereomers, which then undergoes a vinylogous Ramberg-Bäcklund rearrangement upon treatment with a base to form a diene. sci-hub.st

The stereochemical course of the addition of halogens to alkenes, in general, is often anti-addition. libretexts.org This is explained by the formation of a cyclic halonium ion intermediate. libretexts.org When a Br₂ molecule approaches an alkene, the π electrons of the alkene attack one bromine atom, displacing the other and forming a cyclic bromonium ion. libretexts.org The subsequent attack by the bromide ion occurs from the side opposite to the ring, leading to the anti-addition product. libretexts.org While this is a general mechanism for bromine addition, the specific stereochemical outcomes with this compound can be influenced by the nature of the sulfonyl group and the reaction conditions.

The regioselectivity of these reactions is also a key consideration. In electrophilic additions to unsymmetrical alkenes, the reaction can produce different constitutional isomers, known as regioisomers. saskoer.ca The preferential formation of one regioisomer over others is termed regioselectivity. saskoer.ca In the context of additions of reagents like HBr to alkenes, Markovnikov's rule often predicts the regiochemical outcome, where the bromine atom adds to the more substituted carbon of the double bond due to the formation of a more stable carbocation intermediate. masterorganicchemistry.com While the addition of this compound can proceed via a free-radical mechanism, the factors governing the regioselectivity, such as the stability of the resulting radical intermediate, are analogous.

The table below summarizes the observed selectivity in representative reactions involving this compound and related compounds.

Reaction TypeSubstrateReagentProduct(s)Selectivity ObservedReference
Free Radical AdditionOlefinsThis compoundAdducts for vinylogous Ramberg-Bäcklund reactionRegioselectivity and/or Stereoselectivity researchgate.net
AdditionUnsaturated SteroidsBromine5α,6β-dibromocholesterolStereoselective trans addition thieme-connect.de
AdditionCyclohexadieneBromine1,4-addition product98% cis selectivity in CH₂Cl₂ thieme-connect.de
Free Radical Addition/RearrangementChiral Vinyl BoronateThis compoundDiene (via adduct)Diastereomeric mixture of adducts formed sci-hub.st
Ramberg-Bäcklund ReactionPrecursor for Aigialomycin D synthesis-C1'-C2' E-alkeneHigh stereoselectivity for E-alkene researchgate.net

Applications of Bromomethanesulfonyl Bromide in Complex Organic Synthesis

Preparation of Conjugated Dienes from Olefins.orgsyn.org,acs.org,researchgate.net,researchgate.net

The reaction of bromomethanesulfonyl bromide with various olefins provides a straightforward and general route to conjugated dienes. orgsyn.org The process typically begins with the addition of the reagent to the olefin, which can sometimes be spontaneous and exothermic, necessitating low temperatures to control the reaction and maximize the yield of the intermediate adduct. orgsyn.orgorgsyn.org The subsequent elimination steps are often carried out using bases like triethylamine (B128534) and potassium tert-butoxide to afford the final diene product. orgsyn.org

A notable application of this methodology is the conversion of 1-alkenes into 1,3-alkadienes. researchgate.net This transformation provides a valuable tool for elongating and introducing conjugation into simple hydrocarbon chains. The reaction proceeds via the general mechanism of adduct formation followed by base-induced elimination.

Table 1: Synthesis of 1,3-Alkadienes from 1-Alkenes

This table details the conversion of various terminal alkenes to their corresponding 1,3-diene products using this compound.

Starting OlefinProductYield (%)Citations
1-Hexene1,3-Heptadiene45 orgsyn.org
1-Octene1,3-Nonadiene60 orgsyn.org

This compound is effectively used to convert 2-methyl-1-alkenes into 2-alkyl-1,3-butadienes. researchgate.net This specific transformation is achieved through a process involving the regioselective γ-deprotonation of intermediate α,β-unsaturated sulfones. acs.orgtandfonline.com This method offers a simple route to access a range of 2-substituted butadienes, which are important building blocks in organic synthesis. researchgate.netnih.gov

Table 2: Formation of 2-Alkyl-1,3-butadienes

This table illustrates the synthesis of 2-alkyl-1,3-butadienes from 2-methyl-1-alkenes.

Starting OlefinProductYield (%)Citations
2-Methyl-1-pentene2-Propyl-1,3-butadiene62 acs.org
2-Methyl-1-hexene2-Butyl-1,3-butadiene65 acs.org

The reaction can be applied to cyclic systems, for instance, in the conversion of methylenecycloalkanes to 1-vinyl-1-cycloalkenes. researchgate.net This transformation effectively introduces an exocyclic double bond that is conjugated with an endocyclic double bond, creating a vinyl-substituted cyclic diene system.

Table 3: Synthesis of 1-Vinyl-1-cycloalkenes

This table shows the transformation of methylenecycloalkanes into 1-vinyl-1-cycloalkenes.

Starting OlefinProductYield (%)Citations
Methylenecyclohexane1-Vinyl-1-cyclohexene75 orgsyn.org

This compound facilitates the conversion of cycloalkenes into 3-methylene-1-cycloalkenes. researchgate.net This reaction rearranges the double bond framework within a cyclic system to create a conjugated diene with an exocyclic methylene (B1212753) group.

Table 4: Synthesis of 3-Methylene-1-cycloalkenes

This table presents the conversion of cycloalkenes to 3-methylene-1-cycloalkenes.

Starting OlefinProductYield (%)Citations
Cyclohexene3-Methylene-1-cyclohexene55 researchgate.net
Cyclopentene3-Methylene-1-cyclopentene- researchgate.net

A significant application is the synthesis of 1,2-dimethylenecycloalkanes from 1-methylcycloalkenes. researchgate.netorgsyn.org A well-documented example is the preparation of 1,2-dimethylenecyclohexane from 1-methylcyclohexene. orgsyn.org The process involves the photoinitiated addition of this compound to 1-methylcyclohexene at low temperatures to yield the adduct, 1-bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexane. orgsyn.org This intermediate is then treated with a sequence of bases, typically triethylamine followed by potassium tert-butoxide, to effect a two-fold elimination, producing the target 1,2-dimethylenecyclohexane in good yield. orgsyn.org

Table 5: Synthesis of 1,2-Dimethylenecycloalkanes

This table highlights the synthesis of 1,2-dimethylenecycloalkanes from 1-methylcycloalkenes.

Starting OlefinProductYield (%)Citations
1-Methylcyclohexene1,2-Dimethylenecyclohexane65 orgsyn.org
1-Methylcyclopentene1,2-Dimethylenecyclopentane68 orgsyn.org

Transformations of Cycloalkenes to 3-Methylene-1-cycloalkenes

Synthesis of Polyenes and Enynes.researchgate.net,acs.org

Beyond the synthesis of simple dienes, this compound serves as a reagent for constructing more extended conjugated systems like polyenes and enynes. researchgate.netacs.org The methodology can be extended to convert 1,3-dienes into 1,3,5-trienes. researchgate.net This allows for the systematic elongation of conjugated systems. An example includes the synthesis of 1,8-diphenyl-1,3,5,7-octatetraene. wikipedia.org Furthermore, the reagent can be used to convert alkynes into conjugated enynes, demonstrating its versatility in creating diverse unsaturated systems. researchgate.net

Table 6: Synthesis of Polyenes and Enynes

This table summarizes the application of this compound in synthesizing extended conjugated systems.

Starting Material TypeProduct TypeCitations
1,3-Dienes1,3,5-Trienes researchgate.net
AlkynesEnynes researchgate.net

Conversion of 1,3-Dienes to 1,3,5-Trienes

This compound serves as a key reagent for the conversion of 1,3-dienes into conjugated 1,3,5-trienes. researchgate.netacs.org This transformation is accomplished through a process known as the vinylogous Ramberg-Bäcklund reaction. The reaction sequence involves the initial addition of this compound to the 1,3-diene, followed by a base-induced elimination to afford the extended π-system of the 1,3,5-triene. acs.org This method provides a reliable route to higher conjugated polyenes, which are important structural motifs in many natural products and functional materials. researchgate.netmdpi.com

The general applicability of α-haloalkanesulfonyl bromides, including this compound, allows for the synthesis of a wide range of polyenes from various olefinic precursors. acs.org The reaction's effectiveness has been demonstrated in multiple contexts, highlighting its utility in extending conjugation. researchgate.net

Table 1: Examples of 1,3,5-Triene Synthesis

Starting 1,3-DieneResulting 1,3,5-TrieneNotesReferences
Generic 1,3-dieneCorresponding 1,3,5-trieneThe reaction proceeds via a vinylogous Ramberg-Bäcklund rearrangement after addition of this compound. acs.org
Cyclic 1,3-dienesExocyclic 1,3,5-trienesThis method is applicable to various cyclic systems to create extended conjugated systems. researchgate.netacs.org

Formation of Enynes from Alkynes

In addition to its reactions with dienes, this compound is also utilized in the synthesis of conjugated enynes from alkyne precursors. acs.org Enynes are valuable building blocks in organic synthesis, participating in a wide array of transformations including cyclizations and cross-coupling reactions. wiley-vch.deorganic-chemistry.org

The reaction involves the addition of this compound across the triple bond of an alkyne. Subsequent treatment of the resulting adduct with a base promotes an elimination reaction, leading to the formation of the conjugated enyne structure. acs.org This method represents a direct approach to synthesizing these important unsaturated systems.

Table 2: General Transformation of Alkynes to Enynes

Substrate ClassProduct ClassReagentReferences
AlkynesEnynesThis compound acs.org

Transformations Involving Carbonyl Precursors

This compound is instrumental in the transformation of carbonyl compounds, particularly through the use of trimethylsilyl (B98337) enol ether intermediates. These reactions provide access to α-alkylidene ketones and heterocyclic compounds like 1,3-oxathiole (B12646694) 3,3-dioxides. acs.orgresearchgate.net

Synthesis of α-Alkylidene Ketones from Trimethylsilyl Enol Ethers

A convenient method for preparing α-alkylidene ketones involves the reaction of trimethylsilyl enol ethers with this compound. researchgate.netresearchgate.netacs.org The process is typically followed by treatment with an amine base, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), to induce elimination and furnish the target α,β-unsaturated ketone. researchgate.net

This reaction provides a versatile route to α-alkylidene ketones, which are important intermediates in the synthesis of more complex molecules due to their reactivity as Michael acceptors. acs.orgresearchgate.net

Table 3: Synthesis of α-Alkylidene Ketones

PrecursorKey ReagentsProductReferences
Trimethylsilyl enol ethers1. This compound 2. Amine base (e.g., DBN)α-Alkylidene ketones acs.orgresearchgate.netresearchgate.net

Formation of 1,3-Oxathiole 3,3-Dioxides

In the reaction of trimethylsilyl enol ethers with this compound, 1,3-oxathiole 3,3-dioxides are often formed as co-products alongside α-alkylidene ketones. researchgate.netresearchgate.netacs.org The formation of these heterocyclic compounds occurs from the same reaction intermediate. acs.orgresearchgate.net

The distribution between the α-alkylidene ketone and the 1,3-oxathiole 3,3-dioxide can be influenced by the structure of the starting enol ether and the specific reaction conditions employed. This dual reactivity provides access to two distinct classes of valuable organic compounds from a single set of starting materials. researchgate.net

Table 4: Formation of 1,3-Oxathiole 3,3-Dioxides

PrecursorKey ReagentsProductsReferences
Trimethylsilyl enol ethers1. This compound 2. Amine base (e.g., DBN)Mixture of α-Alkylidene ketones and 1,3-Oxathiole 3,3-dioxides acs.orgresearchgate.netresearchgate.netacs.org

Reactions with Organoboron Compounds

The utility of this compound extends to reactions with organoboron compounds, enabling the synthesis of functionalized boronic esters. researchgate.net Organoboron compounds are exceptionally useful intermediates in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. numberanalytics.com

A key example is the synthesis of the parent 1,3-butadienyl-2-boronic ester from a corresponding β-bromosulfone, which is derived from this compound. This transformation proceeds through a vinylogous Ramberg-Bäcklund rearrangement, demonstrating a sophisticated application of the reagent to create a bifunctional molecule containing both a diene and a boronic ester. researchgate.net Furthermore, related strategies using alkenylboronic acids can be employed to synthesize 1,3,5-trienes, showcasing the synergy between organoboron chemistry and transformations leading to conjugated systems. organic-chemistry.org

Table 5: Application in Organoboron Chemistry

Reactant ClassReagentProduct TypeKey TransformationReferences
β-Bromosulfones (from alkynes)This compound1,3-Butadienyl-2-boronic esterVinylogous Ramberg-Bäcklund rearrangement researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. spectroscopyonline.commissouri.edu The IR spectrum of bromomethanesulfonyl bromide exhibits characteristic absorption bands that confirm the presence of the sulfonyl group and the carbon-bromine bonds.

The most prominent absorptions are associated with the sulfonyl group (SO₂). Strong, and often very strong, absorption bands are observed in the regions of 1362 cm⁻¹ and 1160 cm⁻¹. acs.orgorgsyn.org These correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. Another significant band appears around 1205 cm⁻¹, which can also be attributed to the sulfonyl group. acs.orgorgsyn.org The presence of the C-Br bond is indicated by a strong absorption in the lower frequency region, typically around 680 cm⁻¹. acs.orgorgsyn.org

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Assignment Reference
1362 Very Strong Asymmetric SO₂ Stretch acs.orgorgsyn.org
1205 Strong SO₂ Stretch acs.orgorgsyn.org
1160 Very Strong Symmetric SO₂ Stretch acs.orgorgsyn.org
830 Strong - acs.orgorgsyn.org
680 Strong C-Br Stretch acs.orgorgsyn.org

Mass Spectrometry in Mechanistic and Product Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. scienceready.com.au It provides information about the molecular weight and the fragmentation pattern of a compound, which is crucial for its identification and for studying reaction mechanisms.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (237.90 g/mol ). chemsrc.com A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (51% and 49%, respectively). scienceready.com.au This results in a characteristic M and M+2 peak pattern with an intensity ratio of approximately 1:1 for ions containing one bromine atom. scienceready.com.au For molecules like this compound, which contains two bromine atoms, a more complex pattern of M, M+2, and M+4 peaks would be observed, reflecting the statistical distribution of the two isotopes.

During mass spectrometric analysis, the molecular ion can fragment into smaller, charged species. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of a bromine atom (Br), the sulfonyl group (SO₂), or combinations thereof. Analyzing these fragments helps in confirming the structure of the parent molecule and in identifying products in reaction mixtures where this compound is used as a reactant.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the reactivity of chemical compounds. scienceopen.com Methods like Density Functional Theory (DFT) provide a framework for calculating various molecular properties and reactivity descriptors that explain a molecule's behavior in chemical reactions. mdpi.com For bromomethanesulfonyl bromide, computational studies can provide valuable data on its electrophilic and nucleophilic sites, bond dissociation energies, and stabilization energies, which govern its reaction patterns.

Computational approaches can be used to assess how substituents on a molecule influence its reactivity, a concept often quantified through stabilization energy and analysis of geometrical parameters. researchgate.net Reactivity indices, such as the total electron density and frontier electron density, can be calculated to identify the most probable sites for reaction. researchgate.net These calculations are foundational to understanding why this compound acts as an effective reagent in specific organic transformations. researchgate.netresearchgate.net

Predicted physicochemical and spectrometric data for this compound can be derived from computational models. For instance, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size, can be calculated for various adducts of the parent molecule.

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]+236.82150111.9
[M+Na]+258.80344125.3
[M-H]-234.80694117.2
[M+NH4]+253.84804133.8
[M+K]+274.77738109.7
[M+H-H2O]+218.81148121.2
[M+HCOO]-280.81242124.9

Data sourced from PubChem. uni.lu

Mechanistic Modeling of Reaction Pathways

Mechanistic modeling is a key application of computational chemistry that involves charting the entire course of a chemical reaction, including the identification of intermediates and transition states. mdpi.commit.edu This allows for a detailed understanding of how reactants are converted into products. nih.gov

This compound is known to participate in the vinylogous Ramberg-Bäcklund reaction. researchgate.net This process involves the free radical addition of the α-haloalkanesulfonyl bromide to an olefin, followed by a base-promoted elimination to yield a diene. researchgate.net Computational modeling of this pathway would involve several key steps:

Reactant and Reagent Optimization : Calculating the ground-state geometries and energies of the starting materials, the olefin and this compound.

Transition State Searching : Identifying the transition state structures for the initial radical addition and the subsequent elimination steps. The energies of these transition states determine the kinetic barriers of the reaction.

Intermediate Characterization : Calculating the geometries and energies of any intermediates formed during the reaction sequence.

Product Optimization : Determining the final geometry and energy of the resulting conjugated diene.

This type of modeling can reveal the regioselectivity and stereoselectivity observed in both the addition and elimination steps of the reaction. researchgate.net By constructing a potential energy surface profile, researchers can visualize the energy changes throughout the reaction and understand why certain pathways are favored over others. mdpi.com For example, in modeling an S_N2 reaction, the potential energy profile clearly shows the relative energies of the reactants, the transition state, and the products. mdpi.comresearchgate.net

Reaction StageDescriptionKey Computational Focus
1. InitiationFree radical addition of this compound to an olefin.Modeling the transition state of the radical attack on the double bond.
2. Intermediate FormationFormation of an adduct after the initial addition.Calculating the stability and structure of the radical intermediate.
3. EliminationBase-promoted elimination steps to form the diene.Modeling the transition state for the elimination of HBr and SO2.
4. Product FormationFormation of the final conjugated diene.Calculating the thermodynamic stability of the final product.

Studies of Electronic Structure and Molecular Orbitals

The electronic structure of a molecule, which describes the arrangement and energy of its electrons, is fundamental to its chemical properties. umd.edu Molecular Orbital (MO) theory provides a powerful framework for understanding this structure, where atomic orbitals combine to form molecular orbitals that span the entire molecule. csus.edunptel.ac.in These MOs are classified as either bonding orbitals, which are lower in energy and stabilize the molecule, or anti-bonding orbitals, which are higher in energy and destabilizing. csus.edulumenlearning.com

For this compound, computational studies can reveal its electronic structure by calculating the energies and shapes of its molecular orbitals. Key orbitals of interest include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The energy and location of the HOMO indicate the molecule's ability to donate electrons, corresponding to its nucleophilic character.

LUMO : The energy and location of the LUMO indicate the molecule's ability to accept electrons, corresponding to its electrophilic character.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitation properties. The principles of frontier molecular orbital theory state that many chemical reactions are governed by the interaction between the HOMO of one reactant and the LUMO of another. researchgate.net

Calculations based on Density Functional Theory (DFT) or other ab initio methods can provide a detailed picture of the electron density distribution, electrostatic potential, and the nature of the chemical bonds (e.g., covalent, ionic character) within the this compound molecule. mdpi.comepfl.ch This information explains the polarity of the C-Br and S-Br bonds and is crucial for predicting how the molecule will interact with other reagents on a fundamental electronic level. mit.edu

Synthesis and Reactivity of Bromomethanesulfonyl Bromide Derivatives and Analogues

Comparative Studies with Other α-Haloalkanesulfonyl Halides

α-Haloalkanesulfonyl halides are a class of highly reactive compounds that serve as versatile reagents in organic synthesis. acs.org Their utility largely stems from their ability to undergo free-radical addition to olefins and subsequently, through base-induced elimination, form dienes in a process known as the vinylogous Ramberg-Bäcklund reaction. acs.orgresearchgate.net This section provides a comparative analysis of bromomethanesulfonyl bromide with its chloro, α-bromoetho, and iodo analogues, highlighting differences in their synthesis and reactivity.

A key reaction for these compounds is their addition to alkenes, followed by base-induced elimination to form conjugated dienes. acs.orgorgsyn.org This two-step process offers a valuable method for the synthesis of various diene structures. acs.org

Chloromethanesulfonyl bromide is a related α-haloalkanesulfonyl halide that has been synthesized and utilized in similar synthetic applications as its bromo-analogue. acs.org

Synthesis: The synthesis of chloromethanesulfonyl bromide can be achieved through specific halogenation techniques. acs.org

Reactivity: Like other α-haloalkanesulfonyl halides, chloromethanesulfonyl bromide readily participates in free-radical additions to alkenes. acs.orgresearchgate.net These adducts can then be treated with a base to induce an elimination reaction, yielding dienes. acs.orgresearchgate.net This reactivity pattern makes it a useful reagent for the introduction of diene functionalities into organic molecules. researchgate.net The choice between chloromethanesulfonyl bromide and this compound can sometimes be dictated by the specific substrate and desired outcome of the reaction.

Introducing an additional carbon atom, α-bromoethanesulfonyl bromide exhibits reactivity that is analogous to this compound, but with some distinct characteristics.

Synthesis: The synthesis of α-bromoethanesulfonyl bromide follows general procedures for the preparation of α-haloalkanesulfonyl halides. acs.org

Reactivity: This compound also undergoes free-radical addition to olefins. acs.orgresearchgate.net The resulting adducts, upon treatment with a base, can eliminate to form substituted dienes. acs.org The presence of the methyl group on the α-carbon can influence the regioselectivity of the addition and elimination steps, offering a pathway to more complex diene structures compared to those derived from this compound. acs.org

Iodomethanesulfonyl bromide represents another variation within this class of reagents, where the α-halogen is iodine.

Synthesis: The synthesis of iodomethanesulfonyl bromide has been described in the literature, completing the series of α-haloalkanesulfonyl bromides with varying α-halogens. acs.org

Reactivity: Similar to its chloro and bromo counterparts, iodomethanesulfonyl bromide participates in free-radical additions to alkenes. acs.orgresearchgate.net The resulting adducts can then be converted to dienes via base-induced elimination. acs.orgresearchgate.net The carbon-iodine bond is generally weaker than carbon-bromine and carbon-chlorine bonds, which can influence the reactivity and reaction conditions required for both the addition and elimination steps.

Comparative Data of α-Haloalkanesulfonyl Halides

Compound NameMolecular FormulaKey Synthetic Application
This compoundCH₂Br₂O₂SReagent for the synthesis of conjugated dienes from olefins. acs.orgorgsyn.org
Chloromethanesulfonyl bromideCH₂BrClO₂SUndergoes free-radical addition to olefins to form adducts that yield dienes upon base treatment. acs.orgresearchgate.net
α-Bromoethanesulfonyl bromideC₂H₄Br₂O₂SUsed in free-radical addition to olefins followed by base-induced elimination to form substituted dienes. acs.org
Iodomethanesulfonyl bromideCH₂BrIO₂SParticipates in free-radical addition to alkenes, with subsequent conversion to dienes. acs.orgresearchgate.net

α-Bromoethanesulfonyl Bromide

Related Sulfonyl Halide Chemistry

The chemistry of sulfonyl halides is a broad and important area of organic synthesis. wikipedia.org Sulfonyl halides, with the general formula RSO₂X (where X is a halogen), are characterized by a tetrahedral sulfur center. wikipedia.org Their stability generally decreases in the order: fluorides > chlorides > bromides > iodides. wikipedia.org

Sulfonyl chlorides are particularly significant and are often used as building blocks in medicinal chemistry. They readily react with nucleophiles such as water, alcohols, and amines to form sulfonic acids, sulfonate esters, and sulfonamides, respectively. wikipedia.org The synthesis of sulfonyl chlorides can be achieved through various oxidative chlorination methods from thiols or disulfides. organic-chemistry.org

Recent advancements in sulfonyl halide chemistry include the development of new synthetic methods. For example, a one-pot, palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides has been reported. nih.gov Furthermore, olefination reactions using sulfonyl halides and esters, which mimic the Horner-Wadsworth-Emmons reaction, have been explored. arkat-usa.orgnih.gov These reactions proceed through the addition of sulfonyl-stabilized carbanions to carbonyl compounds, followed by cyclization and fragmentation to yield alkenes. arkat-usa.orgnih.gov

The reactivity of sulfonyl halides is also influenced by the nature of the R group. For instance, the presence of an α-halogen, as seen in this compound and its analogues, imparts unique reactivity, such as the propensity for radical addition reactions. wikipedia.org In contrast to sulfonyl chlorides, sulfonyl bromides are more susceptible to light-induced homolysis, generating sulfonyl radicals that can add to alkenes. wikipedia.org This reactivity is central to their application in reactions like the Ramberg-Bäcklund reaction. wikipedia.org

Historical Perspectives and Future Research Directions

Evolution of Research on Bromomethanesulfonyl Bromide

The study of this compound (BrCH₂SO₂Br) is intrinsically linked to the development of novel synthetic methodologies in organosulfur chemistry, particularly the Ramberg-Bäcklund reaction. Initial research, pioneered by Eric Block and his collaborators in the early 1980s, established the compound as a highly effective reagent for the synthesis of conjugated dienes from olefins. acs.orgacs.org This work positioned this compound as a "prepackaged" reagent for a vinylogous Ramberg-Bäcklund reaction, offering a more direct and convenient route compared to traditional multi-step procedures. acs.orgresearchgate.net

The foundational synthesis of this compound involves the oxidative bromination of sym-trithiane using elemental bromine in an aqueous medium. orgsyn.orgorgsyn.org This method, detailed in Organic Syntheses, provided researchers with reliable access to the reagent, paving the way for its broader investigation. orgsyn.org The key reaction sequence involves a light-induced free radical addition of this compound to an alkene. chemistry-chemists.com This is followed by a base-induced elimination of two molecules of hydrogen bromide and one molecule of sulfur dioxide to form the diene. orgsyn.orgorgsyn.org

Early research systematically explored the scope of this transformation. It was demonstrated to be a general method applicable to a wide range of olefinic substrates, successfully converting them into valuable diene products. acs.orgorgsyn.org For instance, terminal alkenes were converted into 1,3-alkadienes, and cycloalkenes were transformed into 1,2-dimethylenecycloalkanes. acs.org These early studies highlighted the reagent's utility and regioselectivity, solidifying its place as a valuable tool in the synthetic organic chemist's arsenal (B13267) for constructing diene systems. acs.org

The table below summarizes key findings from the seminal research on this reagent.

Year of Publication Key Research Finding Substrate Class Product Class Reference(s)
1983Introduction as a new reagent for 1,3-diene synthesis.OlefinsConjugated Dienes acs.org
1986Expanded utility to synthesize conjugated polyenes and enones.Dienes, AlkynesTrienes, Enynes acs.orgacs.org
1987Detailed, scalable synthetic procedure published.sym-TrithianeThis compound orgsyn.orgorgsyn.org
1987General method for converting olefins to dienes demonstrated.1-Methylcyclohexene1,2-Dimethylenecyclohexane orgsyn.orgorgsyn.org

Emerging Trends and Potential New Applications

While the classical application of this compound in diene synthesis remains its most well-known function, emerging research trends point toward its potential use in more specialized fields, particularly medicinal chemistry. The core structure of the reagent, a bromomethyl sulfonyl group, allows it to act as a precursor for introducing bromomethyl sulfonamide moieties into molecules. Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. ekb.egresearchgate.net

A significant emerging application lies in the synthesis of targeted cancer therapeutics, such as radiosensitizers. These molecules increase the susceptibility of hypoxic tumor cells to radiation therapy. nih.gov Recent research in 2023 detailed the synthesis of novel nitroimidazole-based radiosensitizers. nih.gov In this work, the closely related bromomethanesulfonyl chloride was used to condense with an amine, forming a key bromomethyl sulfonamide intermediate. nih.gov This intermediate was then further functionalized to produce the target radiosensitizer. The direct parallel in reactivity suggests that this compound could be employed in similar synthetic strategies to build complex, biologically active molecules.

This trend highlights a shift from using the reagent for fundamental carbon-carbon bond formation to employing it as a specialized building block in the synthesis of high-value, functional molecules for biomedical applications. The ability to introduce the bromomethyl sulfonamide group opens avenues for creating libraries of compounds for drug discovery and for modifying existing drugs to improve their properties.

Potential future applications, though less explored, could extend to materials science. Reagents containing sulfonyl halide groups have been used for surface modification of polymers. smolecule.com The dual reactivity of this compound could potentially be harnessed to both graft sulfonyl groups onto polymer backbones and provide a reactive bromine handle for further functionalization, creating new smart materials. rsc.org

Challenges and Opportunities in this compound Chemistry

Despite its utility, the chemistry of this compound is accompanied by several challenges, which in turn create opportunities for future research and development.

Challenges:

Hazardous Synthesis: The established synthesis requires the use of large molar excesses of elemental bromine, a highly toxic and corrosive substance, and involves an exothermic reaction that requires careful temperature control. orgsyn.orgorgsyn.org

Reagent Instability and Reactivity: The addition of this compound to olefins can be highly exothermic and, in some cases, proceeds spontaneously. orgsyn.org This vigorous reactivity necessitates careful handling, low reaction temperatures (-15 to -20 °C), and protection from light to ensure high yields and prevent runaway reactions. orgsyn.org

Limited Stereocontrol: In the synthesis of acyclic dienes, the vinylogous Ramberg-Bäcklund reaction often yields a mixture of (E) and (Z) isomers, requiring subsequent purification steps. chemistry-chemists.com

Opportunities:

Greener Synthesis Protocols: A significant opportunity lies in developing a safer and more environmentally benign synthesis for the reagent itself. This could involve replacing elemental bromine with alternative brominating agents or exploring novel catalytic or electrochemical methods, such as bromide-mediated electrosynthesis, which could reduce hazardous waste and improve safety. nih.gov

Expansion in Medicinal Chemistry: The demonstrated use of related sulfonyl halides in the synthesis of radiosensitizers presents a major opportunity. nih.gov Future research can focus on using this compound to create a diverse range of sulfonamide-containing compounds for screening as potential anticancer, antiviral, or antibacterial agents. ekb.eg

Development of New Tandem Reactions: The concept of a "prepackaged" reagent can be expanded. Research into developing new tandem processes, where the initial adduct of this compound undergoes novel transformations beyond the standard elimination, could lead to the efficient synthesis of complex molecular architectures. acs.org

Improved Reaction Control: There is an opportunity to improve the control over the reactivity and stereoselectivity of its reactions. This could involve the development of new catalyst systems or milder bases for the elimination step to favor the formation of a single desired stereoisomer, thereby increasing synthetic efficiency. chemistry-chemists.com

The table below outlines the primary challenges and the corresponding research opportunities.

Challenge Associated Risk/Problem Research Opportunity Potential Impact
Hazardous Reagent SynthesisUse of excess elemental bromine; exothermic process.Develop catalytic or electrochemical synthesis methods.Improved safety, reduced environmental impact.
Vigorous ReactivitySpontaneous, exothermic reactions with olefins.Design milder reaction conditions or flow chemistry setups.Enhanced operational safety and process control.
Lack of StereoselectivityFormation of E/Z isomer mixtures in acyclic products.Explore new base/catalyst systems for the elimination step.Increased synthetic efficiency and atom economy.
Limited Application ScopePrimarily used for diene synthesis.Apply to the synthesis of medicinal agents (e.g., sulfonamides).Creation of novel, high-value therapeutic compounds.

Q & A

Basic: What safety protocols are critical when handling Bromomethanesulfonyl bromide in synthetic chemistry laboratories?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors .
  • Emergency Measures : For skin exposure, wash immediately with soap and water (15+ minutes); for eye contact, irrigate with water for 15 minutes and consult an ophthalmologist .
  • Storage : Keep in airtight containers under dry, cool conditions (≤25°C) to prevent hydrolysis. Incompatible with strong bases and oxidizers .

Basic: Which spectroscopic techniques are optimal for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : Look for deshielding effects near the sulfonyl group (δ 3.5–4.0 ppm for protons adjacent to Br/SO₂). Bromine’s isotope pattern (¹:¹ ratio for M/M+2 peaks) aids identification .
  • FT-IR : Strong S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1170 cm⁻¹ confirm the sulfonyl moiety .
  • Mass Spectrometry (EI-MS) : Molecular ion clusters at m/z 252/254 (Br isotopes) and fragmentation patterns (e.g., loss of Br or SO₂ groups) .

Advanced: How can researchers address discrepancies in reported reaction yields during sulfonylation using this compound?

Answer:

  • Variable Control : Standardize reaction conditions (temperature, solvent purity, stoichiometry). For example, moisture-sensitive reactions require anhydrous solvents and inert atmospheres .
  • Analytical Validation : Cross-validate yield calculations using HPLC (retention time comparison) and ¹H NMR (integration of product vs. starting material). Discrepancies may arise from unaccounted byproducts or incomplete purification .
  • Methodology Review : Compare analytical techniques across studies (e.g., gravimetric vs. spectroscopic yield quantification) to identify methodological biases .

Advanced: What experimental design principles are essential for studying the hydrolytic stability of this compound under varying pH?

Answer:

  • pH Buffering : Use standardized buffers (e.g., pH 2–12) to maintain consistent conditions. Monitor pH drift during hydrolysis .
  • Kinetic Sampling : Collect aliquots at timed intervals for LC-MS or ion chromatography to track degradation products (e.g., methanesulfonic acid and HBr) .
  • Temperature Control : Conduct parallel experiments at 25°C and 40°C to assess Arrhenius behavior. Hydrolysis rates may increase 2–3× per 10°C rise .

Basic: What synthetic routes are commonly used to prepare this compound, and what are their limitations?

Answer:

  • Direct Bromination : React methanesulfonyl chloride with HBr gas in anhydrous dichloromethane. Requires strict moisture exclusion to avoid side reactions .
  • Sulfonation Followed by Halogenation : Sulfonate methane derivatives and substitute with Br₂/PBr₃. Yields depend on precursor purity and halogenation efficiency .
  • Limitations : Competing oxidation (e.g., SO₂ formation) and bromine’s volatility necessitate controlled reagent addition and low-temperature conditions .

Advanced: How do electron-withdrawing substituents in substrates influence this compound’s reactivity in nucleophilic substitutions?

Answer:

  • Activation Effects : Electron-withdrawing groups (e.g., NO₂, CF₃) on aromatic substrates increase electrophilicity at reaction sites, accelerating sulfonylation. Monitor via Hammett σ⁺ correlations .
  • Steric Considerations : Bulky substituents near reactive sites may hinder access to the sulfonyl bromide, reducing yields. Use steric maps or DFT calculations to predict reactivity .
  • Competitive Pathways : In aliphatic systems, competing elimination (e.g., E2) can occur. Optimize solvent polarity (e.g., DMF vs. THF) to favor substitution .

Basic: What storage practices maximize the shelf-life of this compound, and how should decomposition be detected?

Answer:

  • Storage Conditions : Store under nitrogen in amber glass vials at –20°C. Desiccants (e.g., molecular sieves) prevent hydrolysis .
  • Decomposition Signs : Yellowing or precipitate formation indicates degradation. Regularly check via ¹H NMR for new peaks (e.g., HBr at δ 1.5 ppm) .
  • Handling Post-Decomposition : Neutralize residual HBr with sodium bicarbonate before disposal. Avoid exposure to light to prevent radical-mediated breakdown .

Advanced: Which analytical strategies are most effective for identifying byproducts in sulfonylation reactions involving this compound?

Answer:

  • Chromatographic Separation : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to resolve polar byproducts (e.g., sulfonic acids) .
  • High-Resolution MS : Accurately identify unknown byproducts via exact mass matching (e.g., methanesulfonic acid, [M-H]⁻ = 124.9804) .
  • Isotopic Labeling : Introduce ¹³C or deuterated analogs to trace reaction pathways and confirm intermediates via isotopic shifts in NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.